1-Methyl-4,4'-bipiperidine

Catalog No.
S760623
CAS No.
122373-80-2
M.F
C11H22N2
M. Wt
182.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4,4'-bipiperidine

CAS Number

122373-80-2

Product Name

1-Methyl-4,4'-bipiperidine

IUPAC Name

1-methyl-4-piperidin-4-ylpiperidine

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

InChI

InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3

InChI Key

UKWJATKQEKITFM-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2CCNCC2

Canonical SMILES

CN1CCC(CC1)C2CCNCC2
  • Analogue studies: 1-Methyl-4,4'-bipiperidine is structurally similar to other bipiperidine derivatives, some of which have been explored for their potential medicinal properties []. Research in this area might involve studying 1-Methyl-4,4'-bipiperidine to see if it shares similar activities with these known molecules.
  • Organic synthesis: The molecule may be of interest to synthetic chemists due to the presence of the bipiperidine scaffold. This chemical group is present in some biologically active molecules, and researchers may be interested in developing new methods for synthesizing 1-Methyl-4,4'-bipiperidine or related compounds.

1-Methyl-4,4'-bipiperidine is a chemical compound classified as a piperidine derivative, specifically a symmetrical diamine. Its molecular formula is C11H22N2C_{11}H_{22}N_{2} and it possesses a molar mass of 182.31 g/mol. This compound features two piperidine rings linked by a carbon chain with a methyl group attached at one of the nitrogen atoms, contributing to its unique properties and reactivity .

Currently, there's no documented research on the mechanism of action of 1-Methyl-4,4'-bipiperidine itself. Its potential significance lies in its use as a building block for molecules targeting specific biological processes.

  • Skin and eye irritation: Amines can cause irritation upon contact [].
  • Respiratory irritation: Inhalation may cause respiratory problems [].
, including:

  • Oxidation: It can be oxidized using oxidizing agents to form various products, which may include N-oxides or other nitrogen-containing compounds.
  • Condensation Reactions: This compound is often involved in the synthesis of polyurethanes when reacted with dichloroformates and other compounds.
  • Formation of Complexes: It acts as a linker in the formation of binuclear Palladium(II) complexes, showcasing its utility in coordination chemistry.

Research indicates that 1-Methyl-4,4'-bipiperidine has potential therapeutic applications. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 1-Methyl-4,4'-bipiperidine:

  • Direct Alkylation: A common method involves the alkylation of 4,4'-bipiperidine with methyl iodide or other alkyl halides under basic conditions.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving piperidine derivatives and appropriate reagents like dichloroformates .

1-Methyl-4,4'-bipiperidine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate or catalyst in the preparation of other organic compounds.
  • Material Science: The compound is utilized in synthesizing polyurethanes with specific thermal and mechanical properties.
  • Coordination Chemistry: Its ability to form complexes makes it useful in catalysis and materials development .

Studies on 1-Methyl-4,4'-bipiperidine have focused on its interactions with biological systems and other chemical entities. These investigations reveal its potential as a ligand in coordination chemistry and its role in forming complexes that may exhibit unique properties. Additionally, its biological activity suggests possible interactions with cellular targets that warrant further research .

Several compounds share structural similarities with 1-Methyl-4,4'-bipiperidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methyl-1,4'-bipiperidinePiperidine derivativeExhibits distinct pharmacological properties
1,2-Bis(4-piperidinyl)ethaneSymmetrical diamineUsed in polymer synthesis
1,3-Bis(4-piperidinyl)propaneSymmetrical diamineSimilar applications in material science
N-Methyl-4,4'-bipyridiniumQuaternary ammonium saltKnown for redox activity and photochromism

The uniqueness of 1-Methyl-4,4'-bipiperidine lies in its specific methyl substitution on the nitrogen atom and its symmetrical structure, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

1.3

Wikipedia

1-methyl-4,4'-bipiperidine

Dates

Last modified: 08-15-2023

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